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Compound of Interest

Compound Name: 6-Chloro-8-methoxyquinoline

Cat. No.: B1427105 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous approved therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of

biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] Among

the vast landscape of quinoline analogs, 6-chloro-8-methoxyquinoline emerges as a key

building block and a compound of significant interest for drug discovery and organic synthesis.

This technical guide provides a comprehensive overview of the fundamental properties,

synthetic methodologies, and potential applications of 6-chloro-8-methoxyquinoline, tailored

for professionals in the fields of chemical research and pharmaceutical development.

Core Molecular Attributes
Understanding the fundamental molecular and physical properties of a compound is the first

step in harnessing its potential. This section details the key identifiers for 6-chloro-8-
methoxyquinoline.

Molecular Formula and Weight
The elemental composition and corresponding molecular weight are critical for stoichiometric

calculations in synthesis and for analytical characterization.
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Property Value Source

Molecular Formula C10H8ClNO [3]

Molecular Weight 193.63 g/mol [3]

CAS Number 1355066-78-2 [3]

Chemical Structure
The arrangement of atoms and functional groups dictates the molecule's reactivity and its

interaction with biological targets.

Caption: Chemical structure of 6-chloro-8-methoxyquinoline.

Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of 6-chloro-8-methoxyquinoline are

paramount for its use in further research and development.

Synthetic Pathways
The construction of the quinoline ring system is often achieved through well-established named

reactions. A common and versatile method for synthesizing substituted quinolines is the Skraup

synthesis. This reaction involves the condensation of an aniline derivative with glycerol, sulfuric

acid, and an oxidizing agent.[4] For 6-chloro-8-methoxyquinoline, a plausible synthetic route

would start from a correspondingly substituted aniline.

Another approach involves the modification of a pre-existing quinoline scaffold. For instance,

the synthesis of 5-substituted 6-methoxy-8-nitroquinolines often starts from a substituted 2-

methoxy-6-nitroaniline, which then undergoes a cyclization reaction.[5] While not a direct

synthesis of the title compound, these methods highlight the modularity of quinoline synthesis.

Experimental Protocol: A Generalized Skraup Synthesis for Substituted Quinolines

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis

of 6-chloro-8-methoxyquinoline. All work should be performed in a well-ventilated fume

hood with appropriate personal protective equipment.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

reflux condenser, and a dropping funnel, carefully add the substituted aniline precursor.

Reagent Addition: To the aniline, add glycerol and a suitable oxidizing agent (e.g., arsenic

pentoxide or nitrobenzene).[4][5]

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid

dropwise via the dropping funnel, ensuring the temperature remains controlled.[4]

Heating: After the addition is complete, heat the reaction mixture cautiously. The reaction can

be exothermic and may require careful temperature management.[4]

Work-up: Once the reaction is complete (monitored by TLC), cool the mixture and pour it

onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the

product precipitates.

Purification: Collect the crude product by filtration, wash with water, and purify by

recrystallization or column chromatography.

Causality in Experimental Choices:

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

Glycerol: Decomposes in the presence of hot sulfuric acid to form acrolein, which is the key

three-carbon unit that condenses with the aniline.

Oxidizing Agent: Required to dehydrogenate the initially formed dihydroquinoline

intermediate to the aromatic quinoline ring.

Spectroscopic Profile
The identity and purity of the synthesized 6-chloro-8-methoxyquinoline must be confirmed

through spectroscopic analysis. While specific spectra for this exact compound are not readily

available in the public domain, we can infer the expected spectral characteristics based on its

structural analogs, 6-methoxyquinoline and 8-methoxyquinoline.[6][7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV3P0568
https://www.benchchem.com/pdf/Navigating_the_Synthesis_of_5_Substituted_6_Methoxy_8_Nitroquinolines_A_Comparative_Guide.pdf
http://www.orgsyn.org/demo.aspx?prep=CV3P0568
http://www.orgsyn.org/demo.aspx?prep=CV3P0568
https://www.benchchem.com/product/b1427105?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxyquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/8-Methoxyquinoline
https://www.researchgate.net/figure/Spectrum-of-8-methoxyquinoline_fig2_280573294
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Technique
Expected Features for 6-chloro-8-
methoxyquinoline

¹H NMR
Aromatic protons on the quinoline ring system, a

singlet for the methoxy group protons.

¹³C NMR
Resonances for the ten carbon atoms of the

quinoline core and the methoxy carbon.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight (193.63 g/mol ), with a

characteristic isotopic pattern due to the

presence of chlorine.

Infrared (IR) Spectroscopy

C-H stretching and bending vibrations for the

aromatic and methoxy groups, C=C and C=N

stretching vibrations of the quinoline ring, and a

C-O stretching band for the methoxy group.[8]

Reactivity and Potential Applications in Drug
Development
The chemical reactivity of 6-chloro-8-methoxyquinoline is primarily dictated by the quinoline

ring system and its substituents. The chlorine atom at the 6-position and the methoxy group at

the 8-position influence the electron density of the ring and provide sites for further

functionalization.

Key Reactions
The chloro-substituent on the quinoline ring is susceptible to nucleophilic aromatic substitution

(SNAr) and palladium-catalyzed cross-coupling reactions.[9] These reactions are powerful tools

for introducing a wide range of functional groups, enabling the synthesis of diverse libraries of

compounds for biological screening.

Diagram of Potential Synthetic Transformations
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Synthetic Utility of 6-Chloro-8-methoxyquinoline

6-Chloro-8-methoxyquinoline

Amination
(e.g., Buchwald-Hartwig)

Pd catalyst, base,
Amine

Suzuki Coupling
(Boronic Acids)

Pd catalyst, base,
R-B(OH)2

Sonogashira Coupling
(Alkynes)

Pd/Cu catalyst, base,
R-C≡CH

6-Amino-8-methoxyquinoline Derivatives

6-Aryl/Heteroaryl-8-methoxyquinoline
Derivatives

6-Alkynyl-8-methoxyquinoline
Derivatives

Click to download full resolution via product page

Caption: Palladium-catalyzed cross-coupling reactions of 6-chloro-8-methoxyquinoline.

Role in Drug Discovery
The quinoline core is a well-established pharmacophore.[1] The 8-hydroxyquinoline scaffold, a

close structural relative, is known for its wide range of pharmacological applications, including

as an anticancer, anti-HIV, and antifungal agent.[10][11] The methoxy group at the 8-position in

6-chloro-8-methoxyquinoline can be considered a protected hydroxyl group, which could be

deprotected in later synthetic steps to yield 8-hydroxyquinoline derivatives.

The presence of a chlorine atom at the 6-position offers a handle for synthetic diversification.

Structure-activity relationship (SAR) studies on quinoline-based compounds have shown that

substitution at this position can significantly modulate biological activity.[1] Therefore, 6-chloro-
8-methoxyquinoline serves as a valuable starting material for the synthesis of novel

compounds with potential therapeutic applications.

Conclusion
6-Chloro-8-methoxyquinoline is a heterocyclic compound with significant potential as a

building block in organic synthesis and medicinal chemistry. Its molecular formula is

C10H8ClNO and it has a molecular weight of 193.63 g/mol .[3] The presence of a reactive
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chlorine atom and a methoxy group on the quinoline scaffold allows for a wide range of

chemical transformations, making it a versatile precursor for the development of novel

therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is

crucial for researchers and scientists aiming to leverage its potential in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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